Di-tert-butyl ethane-1,2-diyldicarbamate: A Technical Guide
Di-tert-butyl ethane-1,2-diyldicarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butyl ethane-1,2-diyldicarbamate, also known as N,N'-bis(tert-butoxycarbonyl)-1,2-diaminoethane, is a crucial reagent in modern organic synthesis. Its bifunctional nature, possessing two carbamate-protected amine groups, makes it an invaluable building block and protecting group in a multitude of applications, including peptide synthesis, pharmaceutical development, and materials science. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data.
Chemical Identity and Properties
Di-tert-butyl ethane-1,2-diyldicarbamate is a white to off-white solid organic compound. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting groups renders the amine functionalities temporarily inert to a wide range of reaction conditions, allowing for selective chemical transformations at other sites of a molecule.[1]
Table 1: Physicochemical Properties of Di-tert-butyl ethane-1,2-diyldicarbamate
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | [2] |
| CAS Number | 33105-93-0 | [2] |
| Molecular Formula | C₁₂H₂₄N₂O₄ | [3] |
| Molecular Weight | 260.33 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | ≥95% - 97% (typical) | [3] |
| InChI Key | CYEYQHANGHLVOW-UHFFFAOYSA-N | [3] |
Table 2: Spectroscopic Data for a Structurally Related Compound: Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Note: The following data is for a closely related compound and can be used for estimation of the spectral properties of Di-tert-butyl ethane-1,2-diyldicarbamate.
| Technique | Data | Reference |
| ¹H NMR | δ ~3.3–3.5 ppm (ethylene backbone), δ ~1.3 ppm (tert-butyl protons) | [4] |
| ¹³C NMR | δ 156.3, 79.05, 56.4, 53.6, 49.1, 46.7, 40.0, 39.4, 28.5 | [4] |
| IR Spectroscopy | Carbamate C=O stretch: ~1650–1700 cm⁻¹ | [4] |
| Mass Spectrometry (HRMS) | [M+H]⁺ calculated for a related C₂₀H₄₄N₆O₄: 433.3502; found: 433.3498 | [4] |
Synthesis and Experimental Protocols
The synthesis of Di-tert-butyl ethane-1,2-diyldicarbamate typically involves the protection of the amino groups of ethylenediamine with di-tert-butyl dicarbonate (Boc anhydride).
General Synthesis Protocol
This protocol is adapted from procedures for the Boc protection of diamines.[5][6]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of Di-tert-butyl ethane-1,2-diyldicarbamate.
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethylenediamine (1.0 equivalent) in THF or DCM, add a base such as triethylamine (2.2 equivalents) or an aqueous solution of sodium hydroxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel or recrystallization.
Table 3: Example Synthesis Data for a Related Boc-Protected Diamine
Note: This data is from the synthesis of a related compound, Di-tert-butyl ethane-1,2-diylbis(cyanomethylcarbamate), and is provided for illustrative purposes.
| Parameter | Value | Reference |
| Yield | 71% | [7] |
| Purity (by GC) | 99.0% | [7] |
Key Applications and Experimental Workflows
The primary application of Di-tert-butyl ethane-1,2-diyldicarbamate is as a protecting group for primary amines, particularly in multi-step organic synthesis and peptide chemistry.[1]
Amine Protection and Deprotection Workflow
The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, providing an orthogonal protection strategy.
Figure 2: A logical workflow demonstrating the use of Di-tert-butyl ethane-1,2-diyldicarbamate for amine protection and subsequent deprotection.
Experimental Protocol: Boc Deprotection
This protocol is based on the deprotection of a similar Boc-protected compound.[8]
Materials:
-
Boc-protected compound (e.g., Di-tert-butyl ethane-1,2-diylbis(2-aminoethylcarbamate) difumarate salt)
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropyl alcohol
-
Acetone
Procedure:
-
To the Boc-protected compound (1.0 equivalent), add concentrated hydrochloric acid at 25-30°C.
-
Heat the reaction mixture to 65-70°C for 1-2 hours.
-
Cool the reaction to 25-30°C and maintain for 8-10 hours.
-
Add isopropyl alcohol and acetone to the reaction mixture.
-
Cool to 10-15°C and stir for 45-60 minutes to precipitate the deprotected amine salt.
-
Filter the solid and dry under vacuum.
Applications in Drug Development and Materials Science
Beyond its role as a protecting group, Di-tert-butyl ethane-1,2-diyldicarbamate and its derivatives are utilized in various fields:
-
Drug Delivery: It can act as a biodegradable linker in drug delivery systems, enabling the controlled release of active pharmaceutical ingredients.[1]
-
Polymer Chemistry: This compound serves as a monomer precursor for the synthesis of polyurethanes and other polymers. The Boc groups can be removed post-polymerization to introduce functional amine groups.[9]
-
Materials Science: It can be incorporated into the structure of organic-inorganic hybrid materials, potentially enhancing their mechanical strength and thermal stability.
Conclusion
Di-tert-butyl ethane-1,2-diyldicarbamate is a versatile and indispensable tool in synthetic chemistry. Its well-defined properties and the robust protocols for its introduction and removal make it a reliable choice for the protection of primary amines in complex syntheses. The applications of this compound continue to expand, highlighting its importance in the development of novel pharmaceuticals, polymers, and advanced materials. Further research into its applications is warranted to fully explore its potential.
References
- 1. Di-tert-butyl ethane-1,2-diyldicarbamate [myskinrecipes.com]
- 2. C,C'-Bis(1,1-dimethylethyl) N,N'-1,2-ethanediylbis(carbamate) | C12H24N2O4 | CID 5461750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | 117499-16-8 | Benchchem [benchchem.com]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. WO2024018394A1 - A process for the preparation of crystalline form a of n, n'-bis(2-aminoethyl)-1,2-ethanediamine tetrahydrochloride - Google Patents [patents.google.com]
- 8. WO2018193482A1 - Improved method for the synthesis of 1,2-ethanediamine, n, n'-bis(2-aminoethyl)-dihydrochloride(trientine dihydrochloride) - Google Patents [patents.google.com]
- 9. di-tert-butyl ethane-1,2-diyldicarbamate;CAS No.:33105-93-0 [chemshuttle.com]
